2OH-Bnpp1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2OH-BNPP1 es un inhibidor de molécula pequeña de la quinasa del punto de control del ensamblaje del huso Bub1, una quinasa de serina/treonina. Este compuesto se utiliza principalmente en la investigación del cáncer debido a su capacidad de interrumpir la vía de señalización TGFβ, que es crucial en varios procesos celulares, incluido el crecimiento celular, la diferenciación y la apoptosis .

Aplicaciones Científicas De Investigación

2OH-BNPP1 tiene varias aplicaciones en la investigación científica:

Investigación del cáncer: Inhibe la quinasa Bub1, interrumpiendo la vía de señalización TGFβ, que está involucrada en la proliferación y metástasis de las células cancerosas

Estudios del ciclo celular: Se utiliza para estudiar el punto de control del ensamblaje del huso y la alineación de los cromosomas durante la mitosis.

Investigación de la transducción de señales: Ayuda a comprender la fosforilación de proteínas clave en la vía TGFβ.

Mecanismo De Acción

2OH-BNPP1 ejerce sus efectos inhibiendo la quinasa Bub1. Esta inhibición interrumpe la fosforilación de proteínas clave involucradas en la vía de señalización TGFβ, dificultando así el crecimiento y la proliferación celular. El compuesto también afecta el punto de control del ensamblaje del huso al inhibir la fosforilación mediada por Bub1 de la Histona 2A en T120, que es crucial para la alineación y segregación de los cromosomas .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 2OH-BNPP1 implica varios pasos:

Conversión del ácido 2-hidroxifenilacético a cloruro de acilo protegido con bencilo: .

Condensación con malononitrilo: para formar un compuesto intermedio.

Metilación de la forma enol: del intermedio usando sulfato de dimetilo.

Reacción con hidrazina tert-butílica: para construir el anillo de pirazol.

Formación del anillo de pirimidina: a través de la reacción con formamida.

Desbencilación: para producir el producto final, this compound.

Métodos de producción industrial

Los métodos de producción industrial para this compound no están bien documentados. la ruta de síntesis descrita anteriormente se puede escalar para la producción industrial con la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones

2OH-BNPP1 principalmente se somete a:

Reacciones de sustitución: que implican el reemplazo de grupos funcionales.

Reacciones de oxidación y reducción: que afectan el estado de oxidación de la molécula.

Reactivos y condiciones comunes

Sulfato de dimetilo: Se utiliza para la metilación.

Hidrazina tert-butílica: Se utiliza para la formación del anillo de pirazol.

Formamida: Se utiliza para la formación del anillo de pirimidina.

Productos principales

El producto principal formado a partir de estas reacciones es el this compound en sí, con la formación de compuestos intermedios en cada paso de la síntesis.

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de this compound

This compound es único en su inhibición específica de la quinasa Bub1 y su capacidad de interrumpir la vía de señalización TGFβ. es menos eficaz en ensayos basados en células en comparación con BAY-320 y BAY-524, destacando la necesidad de inhibidores mejorados .

Actividad Biológica

2OH-BNPP1 is a small-molecule compound that has garnered attention for its potential role as an inhibitor of the Bub1 kinase, which is implicated in mitotic processes and the spindle assembly checkpoint (SAC). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and implications for cancer research.

Bub1 is a serine/threonine kinase that plays a crucial role in ensuring proper chromosome alignment during cell division. It phosphorylates Histone 2A at threonine 120 (H2ApT120), which is essential for recruiting other proteins involved in the SAC. The inhibition of Bub1 activity can lead to errors in chromosome segregation, contributing to aneuploidy and cancer progression.

Key Findings:

- This compound has been shown to inhibit the kinase activity of Bub1, as evidenced by reduced phosphorylation of H2A in vitro .

- However, studies indicate that while this compound effectively inhibits Bub1 in vitro, it may not be as effective in cellular contexts (in cellulo) compared to other inhibitors like BAY-320 .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit Bub1's phosphorylation of H2A. The half-maximal inhibitory concentration (IC50) for this compound was reported to be approximately 0.25 µM, indicating its potency as a Bub1 inhibitor under controlled conditions .

| Compound | IC50 (µM) | Notes |

|---|---|---|

| This compound | 0.25 | Effective in vitro but less so in cells |

| BAY-320 | 0.60 | Effective both in vitro and in cells |

Cellular Assays

In cellular assays, the effectiveness of this compound was less pronounced. For example, when tested on various cancer cell lines, treatment with 10 µM of this compound did not significantly affect colony formation, suggesting limited efficacy in disrupting cellular functions related to Bub1 activity . In contrast, BAY-320 demonstrated a substantial reduction in colony formation under similar conditions.

Case Studies

Several studies have highlighted the implications of using this compound in cancer research:

- Lung Cancer Xenografts : In experiments involving lung cancer xenografts, treatment with this compound resulted in decreased levels of phosphorylated H2A, suggesting potential therapeutic applications .

- Comparative Analysis : A comparative study between BAY-320 and this compound revealed that while both compounds inhibit Bub1 kinase activity, BAY-320 was more effective in cellular environments due to its ability to inhibit endogenous Bub1-mediated processes .

Implications for Cancer Therapy

The role of Bub1 and its inhibitors like this compound is critical in understanding cancer biology. Given that aberrant Bub1 activity is associated with various cancers, targeting this pathway could offer therapeutic benefits. However, the limited efficacy of this compound in cellular systems raises questions about its practical application as a therapeutic agent.

Propiedades

IUPAC Name |

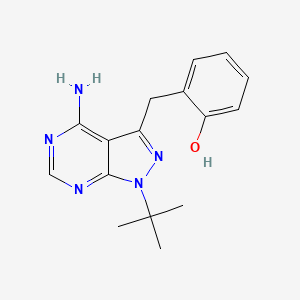

2-[(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-16(2,3)21-15-13(14(17)18-9-19-15)11(20-21)8-10-6-4-5-7-12(10)22/h4-7,9,22H,8H2,1-3H3,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLCFWPPMNPMOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)CC3=CC=CC=C3O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of 2OH-BNPP1?

A1: this compound is a small molecule inhibitor that targets the kinase activity of Budding Uninhibited by Benzimidazoles-1 (BUB1) [, ]. While the precise binding site and mechanism remain to be fully elucidated, studies suggest that this compound directly inhibits BUB1's ability to phosphorylate its substrates, including Histone 2A and components of the TGF-β signaling pathway [, , ]. This inhibition leads to downstream effects on chromosome alignment, cell cycle progression, and TGF-β signaling [, , ].

Q2: How effective is this compound at inhibiting BUB1 in cells?

A2: Research suggests that the effectiveness of this compound as a BUB1 inhibitor in vivo might be limited. While it displays in vitro inhibition of BUB1, studies utilizing a cell-based assay designed to specifically measure BUB1 inhibition showed that this compound failed to inhibit the ectopic H2ApT120 signal generated by the BUB1 kinase region []. Additionally, this compound was unable to inhibit endogenous Bub1-mediated Sgo1 localization []. These findings suggest that this compound may not effectively inhibit BUB1 in a cellular context.

Q3: What is the impact of this compound on the TGF-β signaling pathway?

A4: this compound has been shown to inhibit TGF-β signaling in several studies [, , ]. Research suggests that BUB1 interacts with TGF-β receptor subunits, promoting their heterodimerization and downstream signaling []. By inhibiting BUB1's kinase activity, this compound disrupts this interaction, leading to reduced SMAD2/3 phosphorylation, impaired TGF-β-mediated transcription, and ultimately, suppression of TGF-β-driven cellular responses like epithelial-mesenchymal transition (EMT) and cell migration [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.